4-Methyl-1H-pyrrolo[2,3-b]pyridine is an organic compound belonging to the class of pyrrolopyridines, which are characterized by a fused pyrrole and pyridine ring system. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a scaffold for developing inhibitors targeting various receptors involved in cancer and other diseases.
The compound is classified under heterocyclic compounds, specifically as a nitrogen-containing bicyclic structure. Its molecular formula is , with a molecular weight of approximately 147.18 g/mol. The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes.
Several synthetic routes have been developed for the preparation of 4-methyl-1H-pyrrolo[2,3-b]pyridine. Notable methods include:
For instance, one synthesis route involves the reduction of 4-nitro-1H-pyrrolo[2,3-b]pyridine using Raney nickel in methanol with acetic acid as a solvent. The reaction is conducted under hydrogen gas for several hours, yielding high purity of the target compound after purification through column chromatography .
The molecular structure of 4-methyl-1H-pyrrolo[2,3-b]pyridine features a methyl group attached to the nitrogen atom in the pyrrole ring. The fused ring system contributes to its unique chemical properties and reactivity.
4-Methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions including:
These reactions have been detailed in studies demonstrating their utility in synthesizing diverse derivatives with potential pharmacological activity .
The mechanism of action for 4-methyl-1H-pyrrolo[2,3-b]pyridine derivatives often involves their interaction with specific biological targets such as fibroblast growth factor receptors (FGFRs). For example, certain derivatives have shown potent inhibitory activity against FGFRs, which play critical roles in tumor growth and progression. The inhibition of these receptors can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Relevant data from studies indicate that these properties are crucial for the design of effective drug candidates based on this scaffold .
4-Methyl-1H-pyrrolo[2,3-b]pyridine and its derivatives are primarily explored for their potential therapeutic applications:
The versatility of this chemical structure makes it a valuable component in drug discovery efforts aimed at treating complex diseases associated with aberrant signaling pathways .
The efficient construction of the 4-methyl-1H-pyrrolo[2,3-b]pyridine core relies on tailored multistep sequences. A prevalent approach begins with unsubstituted 7-azaindole, employing electrophilic aromatic substitution or directed metalation to introduce the C-4 methyl group. The Duff reaction (hexamethylenetetramine/acetic acid) enables regioselective formylation at C-3 (75% yield), serving as a key handle for further elaboration [3]. Alternatively, scaffold-hopping strategies leverage existing kinase inhibitor pharmacophores, where the methyl group is incorporated early via:
Table 1: Core Synthesis Methods for 4-Methyl-1H-pyrrolo[2,3-b]pyridine Derivatives
Method | Key Reagent/Conditions | Target Position | Yield Range | Limitations |
---|---|---|---|---|
Duff Formylation | HMTA/AcOH, reflux | C-3 | 70-75% | Limited to aldehyde introduction |
Directed Metalation | LDA/TMSCl, then electrophile | C-4 | 40-65% | Requires N-protection |
Halogenation (C-4) | POCl₃/PCl₅, reflux | C-4 chloro | 60-85% | Generates reactive chloride |
Reductive Methylation | HCHO/NaBH₄ | N-1 alkylation | 50-75% | Low regioselectivity for C-methyl |
Functionalization of the 4-methyl-1H-pyrrolo[2,3-b]pyridine scaffold exploits the distinct reactivity of each position:
Hybrid molecules leverage the 4-methyl-1H-pyrrolo[2,3-b]pyridine core as a hinge-binding motif conjugated to auxiliary pharmacophores:
Table 2: Modular Hybrid Architectures Based on 4-Methyl-1H-pyrrolo[2,3-b]pyridine
Hybrid Type | Linkage Position | Biological Target | Key Structural Motif |
---|---|---|---|
Triazole-Oxime | C-3 | Kinase hinge region | 1,2,3-Triazole appended to oxime |
Amide-Linked Morpholine | C-5 | FLT3, PI3Kα | Carboxamide with morpholine |
N-1 Sulfonamide | N-1 | Anticancer agents | Arylsulfonamide (e.g., 4-methylphenyl) |
Benzylamine | C-4 | Abl/Src kinases | Ortho-chloro benzylamine |
Protection of the pyrrole NH (N-1) is essential for C-2/C-3 functionalization:
Table 3: Protection Strategies for 4-Methyl-1H-pyrrolo[2,3-b]pyridine
Protecting Group | Installation Reagent | Deprotection Reagent | Stability | Key Drawbacks |
---|---|---|---|---|
SEM | SEM-Cl, NaH, THF | TBAF or HCl/MeOH | Stable to Pd catalysis, moderate base/acid | Formaldehyde release causes side reactions |
TIPS | TIPS-Cl, imidazole, DMF | TBAF or CsF, DMF | High thermal and chemical stability | Harsh deprotectio conditions |
Benzenesulfonyl | PhSO₂Cl, pyridine | NaOH/MeOH, reflux | Stabilizes electron-deficient cores | Limited acid stability, basic deprotection |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7